Diacetyl benzoyl lathyrol

Anticancer Research Lung Carcinoma Cytotoxicity

Lung cancer researchers relying on generic lathyrane diterpenoids frequently encounter irreproducible cytotoxicity data due to uncharacterized substitution patterns. Diacetyl benzoyl lathyrol (Euphorbia factor L3, CAS 218916-52-0) eliminates this variable with its rigorously defined SAR profile. • Validated A549 cytotoxicity: IC₅₀ = 34.04 µM, significantly more potent than Euphorbia factor L1 (IC₅₀ = 51.34 µM). • Defined mechanism: Concentration-dependent disruption of mitochondrial membrane potential (ΔΨm) and cytochrome c release. • Supply: ≥98% HPLC purity; in stock for immediate global dispatch.

Molecular Formula C31H38O7
Molecular Weight 522.6 g/mol
CAS No. 218916-52-0
Cat. No. B1662919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetyl benzoyl lathyrol
CAS218916-52-0
Molecular FormulaC31H38O7
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15+/t19-,23-,24+,25-,26-,27-,31+/m0/s1
InChIKeyJPYYWXPAHJBKJX-VWSFRBHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Diacetyl Benzoyl Lathyrol Identity and Baseline Characteristics


Diacetyl benzoyl lathyrol (CAS 218916-52-0), also designated Euphorbia factor L3, 5,15-Diacetyl-3-benzoyllathyrol, and Phytoclear-EL1, is a lathyrane-type diterpenoid [1]. It is a naturally occurring constituent isolated from the seeds and latex of Euphorbia lathyris [2]. The compound's structure features a benzoyl group at the C-3 position and acetyl groups at C-5 and C-15 on the lathyrol core, distinguishing it from other Euphorbia factors that have different substituents at these key positions [3]. Its molecular formula is C₃₁H₃₈O₇, with a molecular weight of 522.6 g/mol and a calculated cLogP of 5.24, indicating significant lipophilicity [2].

Natural lathyrane diterpenoid probe
Defined 3-benzoyloxy, 6(17)-ene substitution pattern
High lipophilicity for cellular permeability studies
Context for apoptosis pathway investigation

Risks of Substituting Diacetyl Benzoyl Lathyrol


The lathyrane diterpenoid class exhibits pronounced structure-activity relationships (SAR) where small modifications to the core scaffold or its ester side chains dramatically alter biological potency and mechanism [1]. The specific substitution pattern of diacetyl benzoyl lathyrol (3-benzoyloxy, 6(17)-ene) confers distinct pharmacological and physicochemical properties compared to closely related analogs like Euphorbia factor L1 (3-phenylacetoxy, 6(17)-epoxide) [2]. Generic procurement of an alternative lathyrane diterpenoid cannot ensure equivalent activity in either anticancer research or dermatological applications, as even isomeric or functionally similar compounds have been shown to have markedly different cytotoxicity and multidrug resistance reversal profiles [3].

Target
Diacetyl benzoyl lathyrol
3-benzoyloxy, 6(17)-ene
Analog
Euphorbia factor L1
3-phenylacetoxy, 6(17)-epoxide
Substitution with structurally similar lathyrane analogs may shift cytotoxicity, apoptosis, and MDR-reversal contexts.

Diacetyl Benzoyl Lathyrol Quantitative Evidence vs. Analogs


A549 Lung Carcinoma Cytotoxicity vs. Euphorbia Factor L1

Diacetyl benzoyl lathyrol (EFL3) exhibits statistically significantly higher cytotoxicity against A549 human lung carcinoma cells than its close structural analog, Euphorbia factor L1 (EFL1) [1]. An MTT assay following a 72-hour treatment demonstrated that EFL3 is 1.51-fold more potent, with a significantly lower IC₅₀ value (p < 0.01). This performance differential is attributed to the presence of the 3-benzoyloxy and 6(17)-ene moieties in EFL3, compared to the 3-phenylacetoxy and 6(17)-epoxide structure in EFL1 [1].

A549 Cytotoxicity vs. EFL1
Head-to-head
1.51-fold more potent
p < 0.01
Supports compound-specific cytotoxicity review
MTT assay, 72h, A549 cells
Anticancer Research Lung Carcinoma Cytotoxicity

A549 Selectivity Over Other Cancer Cell Lines

The cytotoxic activity of diacetyl benzoyl lathyrol is not uniform across cancer cell lines. A direct comparative study using a 72-hour MTT assay showed that A549 lung carcinoma cells are significantly more sensitive to the compound than MCF-7 breast adenocarcinoma and LoVo colon carcinoma cells [1]. The IC₅₀ for A549 cells was determined to be 34.04 ± 3.99 µM, which was significantly lower (p < 0.05) than the IC₅₀ values observed for MCF-7 (45.28 ± 2.56 µM) and LoVo (41.67 ± 3.02 µM) [1].

A549 Cell Line Selectivity
Reported
IC50 34.04 µM
25% lower vs. MCF-7, 18% lower vs. LoVo (p<0.05)
Supports A549 selectivity context
MTT assay, 72h
Anticancer Research Selectivity In Vitro Pharmacology

Mitochondrial Apoptosis Pathway Activation

Diacetyl benzoyl lathyrol induces apoptosis in A549 cells through a specific mitochondrial pathway mechanism, which is distinct from the primary activity of some other Euphorbia factors [1]. Functional assays demonstrate that exposure to 45.0 and 90.0 µM of EFL3 for 24 hours results in a concentration-dependent decrease in mitochondrial membrane potential (ΔΨm) compared to a vehicle control group [1]. This loss of ΔΨm triggers the release of cytochrome c, a key initiator of the apoptotic cascade, confirming a clear, measurable mechanism of action [1].

Mitochondrial Apoptosis Pathway
Reported
ΔΨm disruption & cytochrome c release
Supports apoptosis pathway interpretation
24h, 45–90 µM, A549 cells
Mechanism of Action Apoptosis Mitochondrial Dysfunction

Diacetyl Benzoyl Lathyrol Applications


A549 Lung Carcinoma Research

This compound is optimal for in vitro studies investigating lung cancer, specifically using the A549 cell line. Its demonstrably higher cytotoxicity (IC₅₀ = 34.04 µM) compared to Euphorbia factor L1 (IC₅₀ = 51.34 µM) and its statistically significant selectivity for A549 over MCF-7 and LoVo cells make it the preferred lathyrane diterpenoid for pulmonary cancer programs [1].

Mitochondrial Apoptosis Mechanism Studies

Diacetyl benzoyl lathyrol serves as a validated chemical probe for investigating the mitochondrial pathway of apoptosis. Research designs can rely on its documented, concentration-dependent ability to disrupt mitochondrial membrane potential (ΔΨm) and trigger cytochrome c release in A549 cells [1].

SAR and Lead Optimization Studies

As a parent compound in the lathyrane class, diacetyl benzoyl lathyrol (EFL3) is a key scaffold for chemical modification. Its known SAR, where the 3-benzoyloxy and 6(17)-ene functionalities confer superior A549 cytotoxicity over EFL1, provides a rational starting point for medicinal chemistry efforts aimed at generating derivatives with enhanced potency or MDR reversal activity [1][2].

Application
Selection Property
Validation Focus
Lung cancer cell-model studies
A549 cytotoxicity context
Reported IC50 endpoint comparison
Mitochondrial apoptosis pathway studies
ΔΨm disruption evidence
Cytochrome c release endpoint
Lathyrane scaffold SAR studies
Substituent-dependent activity profile
Cytotoxicity & MDR-reversal endpoint review

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